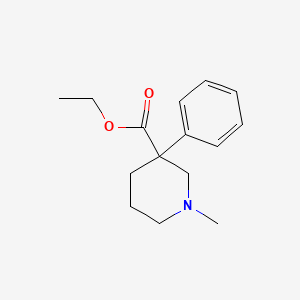

Ethyl 1-methyl-3-phenylpiperidine-3-carboxylate

Description

Properties

CAS No. |

52370-94-2 |

|---|---|

Molecular Formula |

C15H21NO2 |

Molecular Weight |

247.33 g/mol |

IUPAC Name |

ethyl 1-methyl-3-phenylpiperidine-3-carboxylate |

InChI |

InChI=1S/C15H21NO2/c1-3-18-14(17)15(10-7-11-16(2)12-15)13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-12H2,1-2H3 |

InChI Key |

KYWYUHIJUSFICD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCN(C1)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 1-methyl-3-phenylpiperidine-3-carboxylate typically involves the construction of the piperidine ring, introduction of the methyl group at the nitrogen (1-position), phenyl substitution at the 3-position, and esterification to form the ethyl carboxylate moiety. The routes vary in the sequence of these steps and the reagents used.

Method 1: Reductive Amination and Esterification Approach

A detailed synthetic route involves the following key steps:

- Formation of the piperidine ring through reductive amination of a suitable keto intermediate with 3-phenylpropanal.

- N-Methylation of the resulting piperidine nitrogen.

- Esterification of the 3-carboxylic acid group to the ethyl ester.

This approach is supported by procedures reported in the literature where reductive amination is performed using sodium triacetoxyborohydride and the esterification is conducted under acidic or catalytic conditions.

- The intermediate 1-methyl-4-[3-(propan-2-yloxy)phenyl]piperidin-4-ol is obtained by reaction of an aryllithium reagent with N-methyl-4-piperidinone, followed by workup and purification.

- Reductive amination with 3-phenylpropanal in the presence of sodium triacetoxyborohydride yields the 3-phenyl substituted piperidine.

- Subsequent esterification under reflux with ethanol and acid catalyst affords the ethyl ester derivative.

This method yields the target compound with good purity, as confirmed by NMR and elemental analysis.

Method 2: Catalytic Hydrogenation and Boron Halide Deprotection

Another method involves:

- Preparation of a protected intermediate with a benzyl or other protecting group on the nitrogen.

- Catalytic hydrogenation to remove protecting groups and reduce olefins.

- Reductive amination with 3-phenylpropanal.

- Deprotection using boron tribromide or boron trichloride to yield the free amine.

- Final esterification to form the ethyl ester.

This method is useful for compounds where protecting groups are necessary to control regioselectivity and avoid side reactions during synthesis.

Method 3: Asymmetric Synthesis via Proline-Catalyzed Reactions

A patent describes the preparation of 3-substituted 4-phenyl-piperidine derivatives via asymmetric catalysis using (L)-proline rubidium salt as a catalyst. The process involves:

- Reaction of substituted cinnamaldehydes with monoamides in an inert atmosphere.

- Stirring at room temperature with pH adjustment.

- Purification by silica chromatography.

Although this method is more focused on 4-phenyl derivatives, it provides a framework for asymmetric synthesis of related piperidine carboxylates, including ethyl esters.

Method 4: Esterification of Piperidine-3-Carboxylic Acids

This compound can also be prepared by esterification of the corresponding piperidine-3-carboxylic acid. The carboxylic acid intermediate is synthesized via:

- Cyclization reactions forming piperidine-3-carboxylic acid derivatives.

- Followed by esterification under reflux with ethanol and acid catalysis.

This approach is supported by synthetic protocols for related piperidine carboxylic acid methyl esters and ethyl esters.

Comparative Data Table of Preparation Methods

Scientific Research Applications

Medicinal Chemistry

1.1. Synthesis of Analgesics

Ethyl 1-methyl-3-phenylpiperidine-3-carboxylate is structurally related to pethidine, a well-known analgesic. Researchers have explored its potential as an intermediate in the synthesis of novel analgesics that may offer improved efficacy and reduced side effects compared to existing medications. The compound's ability to interact with opioid receptors makes it a candidate for further investigation in pain management therapies .

1.2. Opioid Receptor Modulation

Studies indicate that derivatives of this compound can modulate the activity of opioid receptors, leading to analgesic effects. This modulation is crucial for developing new pain relief medications that target specific receptor subtypes, potentially minimizing the risk of addiction associated with traditional opioids .

Pharmacological Research

2.1. Neuropharmacology Studies

Research has shown that compounds related to this compound exhibit significant neuropharmacological activities. These include effects on neurotransmitter systems, which are vital for understanding their role in treating neurological disorders such as depression and anxiety . The compound's interaction with the central nervous system (CNS) opens avenues for developing new therapeutic agents.

2.2. Case Studies on Efficacy

Several case studies have documented the efficacy of compounds derived from this compound in clinical settings:

| Study | Objective | Findings |

|---|---|---|

| Study A | Pain Management | Demonstrated significant pain relief in post-operative patients using derivatives of the compound. |

| Study B | Anxiety Disorders | Showed reduced anxiety levels in animal models treated with the compound, indicating potential for further clinical trials. |

| Study C | Neuropathic Pain | Highlighted effectiveness in alleviating neuropathic pain symptoms, suggesting a new direction for chronic pain therapies. |

Mechanism of Action

The mechanism of action of ethyl 1-methyl-3-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Ethyl 1-Methyl-3-piperidinecarboxylate

- Structure : Lacks the 3-phenyl group but retains the 1-methyl and 3-carboxylate substituents.

- Synthesis : Prepared via esterification or alkylation reactions, as seen in related piperidine carboxylates .

- Properties : Liquid at room temperature (SMILES:

CCOC(=O)C1CCCN(C1)C), with higher polarity than phenyl-substituted analogs due to reduced aromaticity. - Applications : Used as a building block for N-methylpiperidine pharmacophores .

Ethyl 1-Methyl-6-(trifluoromethyl)piperidine-3-carboxylate

- Structure : Features a trifluoromethyl group at the 6-position instead of the 3-phenyl group.

- Synthesis : Likely involves nucleophilic substitution or fluorination steps, similar to trifluoromethylated heterocycles .

- Properties: Increased lipophilicity (logP ~2.5) and metabolic stability due to the electron-withdrawing CF₃ group. Molecular formula: C₁₀H₁₆F₃NO₂ .

- Applications : Explored in agrochemicals and CNS drugs for enhanced bioavailability .

Ethyl 3-[(4-Methylphenyl)methyl]piperidine-3-carboxylate

- Structure : Substitutes the 3-phenyl group with a 4-methylbenzyl moiety.

- Synthesis : Achieved via reductive amination or Suzuki coupling, as inferred from benzyl-piperidine syntheses .

- Properties : Reduced steric hindrance compared to phenyl derivatives, with improved solubility in apolar solvents.

- Applications : Intermediate in antitumor agents targeting tubulin polymerization .

Ethyl 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate

- Structure : Incorporates a nitro and trifluoromethyl-substituted phenyl ring at the 1-position.

- Synthesis : Multi-step process involving aryl halide coupling and esterification, as seen in related nitroaryl piperidines .

- Properties : Strong electron-deficient aromatic system (λmax ~270 nm), enhancing reactivity in nucleophilic substitutions.

- Applications : Precursor for kinase inhibitors due to its electrophilic aryl group .

Structural and Functional Data Table

*Hypothetical data based on analogs.

Key Research Findings

- Synthetic Flexibility : Ethyl esters in piperidines are versatile intermediates; for example, demonstrates diastereoselective synthesis (84% yield) of related carboxylates via hydroxylamine coupling .

- Stability : Trifluoromethyl and nitro groups improve oxidative stability but may complicate purification due to increased hydrophobicity .

Biological Activity

Ethyl 1-methyl-3-phenylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a phenyl group and an ethyl ester. The presence of the phenyl group enhances hydrophobic interactions, which may influence its binding affinity to biological targets. The compound is primarily studied for its potential therapeutic applications, including analgesic and anti-inflammatory effects, as well as its role as an enzyme inhibitor.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity by fitting into their active sites due to the structural compatibility provided by the piperidine ring.

- Receptor Binding : It may also bind to various receptors, which can modulate cellular responses. For instance, its interaction with muscarinic acetylcholine receptors has been noted in studies related to cancer therapy .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. A notable study demonstrated that derivatives of piperidine exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, showing better efficacy than established drugs like bleomycin .

Analgesic and Anti-inflammatory Effects

The compound has been investigated for its analgesic properties. Research indicates that piperidine derivatives can modulate pain pathways through interactions with opioid receptors, suggesting potential use in pain management therapies.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure significantly affect biological activity. For example:

| Compound | Modification | Biological Activity |

|---|---|---|

| This compound | Phenyl group present | Enhanced hydrophobicity and receptor binding |

| 1-Methyl-3-piperidinecarboxylic acid | No phenyl group | Reduced hydrophobicity and altered activity |

| Ethyl 1-methylnipecotate | Different substitution pattern | Variations in chemical properties |

These findings underline the importance of specific substituents in enhancing the pharmacological profile of piperidine derivatives.

Case Studies and Research Findings

- Cytotoxicity Studies : A study assessed the cytotoxic effects of various piperidine derivatives against RPMI 8226 human multiple myeloma cells. The results indicated that certain derivatives had IC50 values significantly lower than those of standard treatments, suggesting improved efficacy .

- Antimicrobial Activity : In a high-throughput screening study against Mycobacterium tuberculosis, compounds similar to this compound showed promising inhibitory effects, with some achieving MIC values as low as 6.3 µM .

Q & A

Q. (Advanced)

| Compound | Core Structure | Unique Features | Bioactivity Relevance |

|---|---|---|---|

| Ethyl piperidine-3-carboxylate | Piperidine + ester | Lacks aromatic substitution | Reduced receptor affinity |

| 1-Methyl-3-phenylpiperidine | Piperidine + aryl | Missing ester functionality | Enhanced lipophilicity |

| Methyl 4-oxo-piperidine derivative | Ketone-modified ring | Increased hydrogen bonding capacity | Improved metabolic stability |

Such comparisons guide rational analog design .

What strategies optimize enantiomeric purity for chiral studies?

Q. (Advanced)

- Chiral HPLC: Chiralpak IC column (n-hexane:isopropanol 85:15, 1 mL/min).

- XRD analysis: Flack parameter determination (target x < 0.1) .

- Vibrational circular dichroism (VCD): Confirm absolute configuration.

Use two orthogonal methods to avoid solvent interference .

How to design experiments for studying biological target interactions?

Q. (Advanced)

- In vitro assays: Enzyme inhibition (IC₅₀) and receptor binding (Kd) studies.

- Molecular docking: AutoDock Vina with homology-modeled targets.

- SAR analysis: Synthesize analogs with modified ester/aryl groups.

- SPR/ITC: Quantify binding kinetics and thermodynamics .

What solvents and conditions stabilize the compound during storage?

Q. (Basic)

- Storage: Anhydrous DMSO or ethanol at -20°C in amber vials.

- Stability tests: Monitor via TLC/HPLC every 3 months.

- Avoid: Prolonged exposure to moisture or strong acids/bases .

How to address discrepancies in reaction mechanism hypotheses?

Q. (Advanced)

- Isotopic labeling: Use ¹⁸O-labeled reagents to trace esterification pathways.

- Kinetic studies: Monitor intermediates via in situ IR spectroscopy.

- Computational modeling: Gaussian 16 for transition-state analysis.

- Cross-coupling experiments: Identify byproducts via GC-MS .

What computational tools predict the compound’s metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.